molecular formula C15H19NO4 B1397967 tert-Butyl 7-formyl-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate CAS No. 1251165-23-7

tert-Butyl 7-formyl-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate

Cat. No. B1397967
CAS RN: 1251165-23-7
M. Wt: 277.31 g/mol
InChI Key: GPKVZIVLAMMNBD-UHFFFAOYSA-N
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Description

Tert-Butyl 7-formyl-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate, also known as TBOA, is a chemical compound that has been extensively studied for its potential applications in scientific research. TBOA is a potent inhibitor of glutamate transporters, which are responsible for removing glutamate from the synaptic cleft. By inhibiting these transporters, TBOA can increase the concentration of glutamate in the synaptic cleft, leading to enhanced neurotransmission.

Mechanism of Action

Tert-Butyl 7-formyl-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate acts as a potent inhibitor of glutamate transporters, which are responsible for removing glutamate from the synaptic cleft. By inhibiting these transporters, this compound can increase the concentration of glutamate in the synaptic cleft, leading to enhanced neurotransmission. This compound has been shown to inhibit both the excitatory amino acid transporter 1 (EAAT1) and the excitatory amino acid transporter 2 (EAAT2).
Biochemical and Physiological Effects:
This compound has been shown to enhance glutamate neurotransmission in various brain regions, including the hippocampus, prefrontal cortex, and striatum. This enhanced neurotransmission has been associated with improved learning and memory in animal models. However, this compound has also been shown to induce seizures at high doses, indicating that it has potential neurotoxic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of tert-Butyl 7-formyl-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate is its potency as a glutamate transporter inhibitor. This allows researchers to study the effects of enhanced glutamate neurotransmission on various physiological and behavioral processes. However, this compound has also been shown to have potential neurotoxic effects, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on tert-Butyl 7-formyl-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate. One area of interest is the development of more selective inhibitors of glutamate transporters, which can reduce the potential neurotoxic effects of this compound. Another area of research is the investigation of the effects of this compound on various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Finally, this compound can also be used as a tool to study the role of glutamate transporters in synaptic transmission and plasticity.

Scientific Research Applications

Tert-Butyl 7-formyl-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where this compound has been used to study the role of glutamate transporters in synaptic transmission. This compound has also been used to investigate the effects of glutamate transporters on synaptic plasticity, learning, and memory.

properties

IUPAC Name

tert-butyl 7-formyl-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-6-7-19-13-5-4-11(10-17)8-12(13)9-16/h4-5,8,10H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKVZIVLAMMNBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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